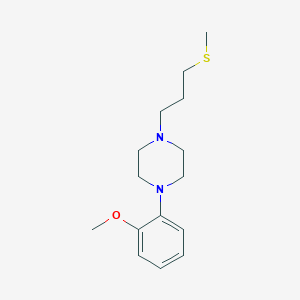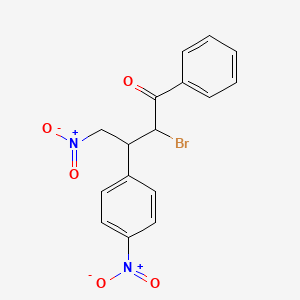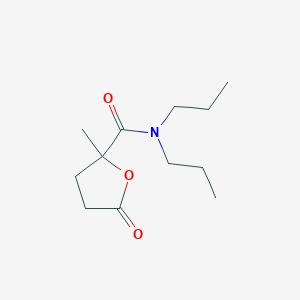
4-(Diphenylphosphorothioyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphorothioyl)benzonitrile is a chemical compound known for its unique structure and properties It consists of a benzonitrile group attached to a diphenylphosphorothioyl moiety
Preparation Methods
The synthesis of 4-(Diphenylphosphorothioyl)benzonitrile typically involves the reaction of benzonitrile with diphenylphosphorothioyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(Diphenylphosphorothioyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Diphenylphosphorothioyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphorothioyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, leading to various catalytic and biological effects. The pathways involved in these interactions are often studied using computational chemistry and spectroscopic techniques.
Comparison with Similar Compounds
4-(Diphenylphosphorothioyl)benzonitrile can be compared with other similar compounds such as:
4-(Diphenylphosphoryl)benzonitrile: This compound has a phosphoryl group instead of a phosphorothioyl group, leading to different reactivity and applications.
4-(Diphenylphosphinyl)benzonitrile:
Properties
CAS No. |
5032-60-0 |
|---|---|
Molecular Formula |
C19H14NPS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-diphenylphosphinothioylbenzonitrile |
InChI |
InChI=1S/C19H14NPS/c20-15-16-11-13-19(14-12-16)21(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
MRDSLCRDDLDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)






![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)




